Lascufloxacin hydrochloride is a novel 8-methoxy fluoroquinolone antibacterial agent, developed by Kyorin Pharmaceutical Co., Ltd. in Tokyo, Japan. This compound exhibits a unique pharmacophore at the 1st and 7th positions of the quinoline nucleus, which enhances its antibacterial properties. Lascufloxacin hydrochloride is effective against a range of bacteria, including Staphylococcus, Streptococcus, Pneumococcus, Moraxella catarrhalis, Klebsiella, Enterobacter, Haemophilus influenzae, Legionella pneumophila, Prevotella, and Mycoplasma pneumoniae that are sensitive to this drug .
Lascufloxacin hydrochloride belongs to the class of fluoroquinolone antibiotics, which are characterized by their broad-spectrum antibacterial activity. It is classified under the chemical category of synthetic antibacterial agents designed to target bacterial DNA synthesis by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are crucial for bacterial replication and transcription .
The synthesis of lascufloxacin hydrochloride involves several key steps:
Lascufloxacin hydrochloride has a complex molecular structure characterized by:
The molecular formula for lascufloxacin hydrochloride is , with a molecular weight of approximately 397.84 g/mol. The compound's structure can be visualized as follows:
Lascufloxacin hydrochloride undergoes several chemical reactions typical of fluoroquinolones:
The mechanism of action for lascufloxacin involves:
In addition, lascufloxacin exhibits high distribution in epithelial lining fluid due to its binding affinity for phosphatidylserine in pulmonary surfactants, which enhances its efficacy against respiratory pathogens .
Lascufloxacin hydrochloride has distinct physical and chemical properties:
These properties facilitate its use in pharmaceutical formulations aimed at treating bacterial infections .
Lascufloxacin hydrochloride is primarily used in clinical settings for treating various bacterial infections due to its broad-spectrum activity. It has shown effectiveness against both wild-type and mutated strains of bacteria, making it a valuable option in combating antibiotic resistance. Research continues into its potential applications in treating respiratory infections, particularly those caused by pathogens resistant to other antibiotics .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4